Meclofenoxate Hydrochloride

Neurochemistry Biogenic Amines Aging Neuroscience

For researchers demanding a nootropic with validated, divergent neurochemical activity: Meclofenoxate HCl (CAS 3685-84-5) is the evidence-based choice. It uniquely decreases cortical noradrenaline—the opposite effect of adafenoxate—and reverses ECS-induced amnesia where piracetam fails. A 100 mg/kg dose achieves scopolamine amnesia reversal comparable to an 800 mg/kg dose of piracetam, delivering an 8‑fold reduction in compound mass required. This translates directly into lower procurement volumes, reduced per-experiment costs, and streamlined workflows. We supply high-purity (98%) material exclusively for laboratory research, enabling precise replication of monoaminergic modulation and geroprotection studies. Bulk and multi‑dose pricing inquiries are welcomed.

Molecular Formula C12H17Cl2NO3
Molecular Weight 294.17 g/mol
CAS No. 3685-84-5
Cat. No. B1676131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeclofenoxate Hydrochloride
CAS3685-84-5
SynonymsMeclofenoxate Hydrochloride;  Meclofenoxate HCl;  Meclofenoxate;  Centrophenoxine hydrochloride;  Centrophenoxine;  Cerutil, Lucidril;  Helfergin;  Marucotol;  Acefen;  Atsefen;  Brenal; 
Molecular FormulaC12H17Cl2NO3
Molecular Weight294.17 g/mol
Structural Identifiers
SMILESCN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.Cl
InChIInChI=1S/C12H16ClNO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H
InChIKeyFIVHOHCAXWQPGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Meclofenoxate Hydrochloride (CAS: 3685-84-5): A Prodrug Nootropic with Quantifiable Differentiation in Neurotransmitter Modulation and Anti-Amnesic Activity


Meclofenoxate hydrochloride (centrophenoxine) is a central nervous system stimulant and nootropic agent, first synthesized in 1957. Chemically, it is an ester of 4-chlorophenoxyacetic acid (pCPA) and dimethylaminoethanol (DMAE), functioning as a prodrug that rapidly hydrolyzes in plasma to release its active metabolite, pCPA [1]. It is widely prescribed in China and other regions for conditions including traumatic cataphora, alcoholic poisoning, and senile dementia, though it has not received U.S. FDA approval for any indication [2]. Unlike simple choline precursors, meclofenoxate hydrochloride demonstrates a multifaceted mechanism of action, involving the modulation of brain biogenic monoamines, cholinergic receptor systems, and the clearance of age-related cellular pigments. These characteristics form the basis of its differential performance profile when compared against closely related nootropic agents such as adafenoxate, piracetam, and its own metabolite, DMAE.

Why Generic Substitution with Other 'Nootropics' or Choline Precursors Fails to Replicate the Specific Profile of Meclofenoxate Hydrochloride


While meclofenoxate hydrochloride is often grouped with other 'cognitive enhancers' such as piracetam or cholinergic precursors like DMAE, its pharmacological fingerprint is not interchangeable. As an ester prodrug, it achieves distinct plasma pharmacokinetics, with its active metabolite pCPA reaching a Cmax of approximately 13.5-15.1 μg/mL within 1.5-2 hours in humans, a profile that simple DMAE salts cannot replicate [1]. More critically, at the level of neurochemistry, meclofenoxate elicits a unique and often divergent pattern of monoaminergic modulation compared to structurally related nootropics like adafenoxate. Direct comparative studies reveal that meclofenoxate decreases noradrenaline in the cortex and hypothalamus while increasing dopamine in the hippocampus—an effect profile opposite to that of adafenoxate in several key brain regions [2]. Furthermore, its behavioral efficacy in reversing amnesia is superior to piracetam in specific models, underscoring that therapeutic outcome is not merely a function of 'cholinergic stimulation' but of a compound's specific multi-target signature. Substituting meclofenoxate hydrochloride with a generic alternative based solely on class-level nootropic claims therefore carries a quantifiable risk of failing to achieve the intended neurochemical and behavioral outcomes.

Meclofenoxate Hydrochloride: A Quantitative Evidence Guide to Differential Neurochemical and Behavioral Performance


Divergent Monoaminergic Modulation: Meclofenoxate vs. Adafenoxate in Aged Rat Brain

Meclofenoxate hydrochloride exhibits a distinct and statistically significant profile of monoaminergic modulation when directly compared to adafenoxate in aged (22-month-old) rats. This divergent regional specificity in neurotransmitter regulation is a key differentiator, offering a unique mechanistic signature not seen with the close structural analog adafenoxate [1].

Neurochemistry Biogenic Amines Aging Neuroscience

Superior Anti-Amnesic Efficacy: Meclofenoxate vs. Piracetam in Electroconvulsive Shock (ECS) Model

In a direct comparative study assessing the ability of various nootropics to reverse pharmacologically distinct forms of amnesia, meclofenoxate hydrochloride demonstrated superior efficacy in a model of electroconvulsive shock (ECS)-induced memory impairment. While other agents like piracetam and nicergoline were tested, meclofenoxate was uniquely identified as the most effective compound in this specific amnestic paradigm, highlighting its potent and broad-spectrum cognitive restorative properties [1].

Behavioral Pharmacology Memory Consolidation Nootropic Efficacy

Potent Amnesia Reversal at Significantly Lower Dose: Meclofenoxate vs. Piracetam

In a comparative study assessing the reversal of scopolamine-induced amnesia, meclofenoxate hydrochloride achieved complete antagonism of the memory-impairing effect at an oral dose of 100 mg/kg. This effect was statistically equivalent to that achieved by piracetam at a much higher dose of 800 mg/kg, indicating an 8-fold greater potency on a mg/kg basis in this widely used model of cholinergic deficit [1].

Dose-Response Cognitive Pharmacology Behavioral Neuroscience

Differential Receptor Modulation: Meclofenoxate Increases NMDA Receptors in High-Exploratory Mice vs. Piracetam's Effect in Low-Exploratory Mice

Meclofenoxate hydrochloride and piracetam both modulate NMDA receptor density, a key mechanism in learning and memory, but they do so in functionally distinct animal subpopulations. Meclofenoxate (100 mg/kg) significantly increased the number of NMDA receptor binding sites by 41% in mice with high exploratory efficacy (EH), a phenotype associated with adaptive stress responses and higher cognitive flexibility. In contrast, piracetam increased NMDA receptors in mice with low exploratory efficacy (EL), which are typically more passive and less resilient [1].

Glutamatergic System Synaptic Plasticity Neuropharmacology

Quantified Anti-Aging Effect: Reduction of Neuronal Lipofuscin and Preservation of Synaptic Density

A hallmark of meclofenoxate hydrochloride's unique nootropic profile is its well-documented ability to reduce the accumulation of lipofuscin, an age-related pigment considered a reliable biomarker of cellular oxidative stress and senescence. This effect is quantifiable and is accompanied by a measurable preservation of synaptic integrity. In aged rat models, meclofenoxate administration at 100 mg/kg not only decreases lipofuscin deposits in the cerebral cortex and hippocampus but also significantly increases synaptic surface density and mitigates the age-induced loss of synaptic numerical density [1]. This dual action on both a marker of cellular 'wear and tear' and functional synaptic connectivity is a key differentiator from other nootropics that lack this 'geroprotective' dimension.

Cellular Senescence Neuroprotection Aging Biomarkers

Validated Human Pharmacokinetics: Defined Bioavailability Profile for Experimental Replication

For researchers planning in vivo studies or interpreting clinical literature, the pharmacokinetic (PK) profile of meclofenoxate hydrochloride in humans is well-defined, ensuring experimental reproducibility. A single 200-mg oral dose in healthy male volunteers results in a plasma Cmax of the active metabolite (pCPA) between approximately 13.5 and 15.1 μg/mL, with a Tmax of 1.5-2.0 hours. The AUC0-∞ ranges from approximately 121.7 to 135.9 μg·h/mL. Critically, this PK profile is highly reproducible across different oral formulations, with 90% confidence intervals for Cmax and AUC ratios falling well within the FDA's 80-125% bioequivalence range [1].

Pharmacokinetics Bioequivalence Translational Research

Strategic Application Scenarios for Meclofenoxate Hydrochloride Based on Validated Differential Evidence


Investigating the Role of the Noradrenergic System in Cognitive Aging and Dementia Models

For studies designed to dissect the specific contribution of the noradrenergic system to age-related cognitive decline, meclofenoxate hydrochloride is the preferred tool compound over adafenoxate. The direct head-to-head evidence shows that meclofenoxate decreases noradrenaline in the cortex and hypothalamus, an effect opposite to that of adafenoxate [1]. This allows researchers to use meclofenoxate as a selective 'probe' to down-modulate cortical NA activity in aged animal models, enabling a clear examination of how reduced noradrenergic tone impacts memory consolidation and behavioral flexibility. Procuring meclofenoxate over a generic substitute is essential to ensure this specific neurochemical outcome.

Modeling Treatment-Resistant Cognitive Impairment and Post-ECS Cognitive Recovery

Research groups focused on severe, treatment-refractory cognitive deficits—such as those following electroconvulsive therapy (ECT) or traumatic brain injury (TBI)—should prioritize meclofenoxate hydrochloride. In comparative studies, meclofenoxate was uniquely identified as the most effective agent for reversing electroconvulsive shock (ECS)-induced amnesia, outperforming both piracetam and nicergoline [2]. This makes it an indispensable compound for experimental models seeking to recapitulate and reverse the profound memory disruption associated with ECS. Using an alternative nootropic in this model is likely to yield inferior, and potentially misleading, results.

High-Efficiency Dose-Response Studies in Cholinergic Amnesia Models

For laboratories conducting large-scale behavioral pharmacology experiments with scopolamine-induced amnesia, the procurement of meclofenoxate hydrochloride offers a quantifiable advantage in both cost-efficiency and resource management. Evidence shows that a 100 mg/kg dose of meclofenoxate achieves the same complete reversal of scopolamine-induced amnesia as an 800 mg/kg dose of piracetam—an 8-fold reduction in required compound mass [3]. This directly translates to lower procurement volumes for multi-dose studies, reduced per-experiment costs, and minimized handling of high doses of comparator compounds, streamlining experimental workflows without sacrificing efficacy.

Targeted Geroprotection and Synaptic Aging Studies

Investigators studying interventions that directly target the cellular hallmarks of brain aging should select meclofenoxate hydrochloride. Unlike many nootropics that primarily modulate neurotransmission, meclofenoxate has a well-validated effect on reducing neuronal lipofuscin accumulation and preserving synaptic density in aged models [4]. This provides a tangible, quantifiable endpoint (lipofuscin area fraction, synaptic numerical density) for experiments designed to test hypotheses about 'clearing' age-related cellular debris and its impact on functional connectivity. For research focused on geroprotection rather than just acute cognitive enhancement, meclofenoxate is the evidence-based choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meclofenoxate Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.